2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
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Overview
Description
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine moiety further enhances its biological activity, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine moiety through nucleophilic substitution or other suitable reactions. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, automated reaction systems, and stringent purification processes. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities.
Scientific Research Applications
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological effects.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives and piperidine-containing molecules. Examples include:
- 2-Methyl-3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine
- 2-Methyl-3-(piperidin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
The uniqueness of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the imidazo[4,5-b]pyridine core with the piperidine moiety enhances its potential as a versatile and valuable compound in various scientific and industrial applications.
Biological Activity
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride (CAS Number: 2279124-41-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C13H19ClN4
- Molecular Weight : 266.77 g/mol
- CAS Number : 2279124-41-1
Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit potent inhibition of specific kinases such as Aurora-A and FLT3. These kinases are crucial in cell cycle regulation and proliferation, making their inhibition a potential strategy for cancer therapy.
Inhibition Studies
A study demonstrated that this compound showed significant in vitro FLT3 inhibition with an IC50 value of approximately 0.162 μM, indicating strong antiproliferative effects against MV4-11 human acute myeloid leukemia (AML) cells (GI50 = 0.299 μM) . This suggests its potential utility in treating AML and possibly other malignancies characterized by FLT3 mutations.
Biological Activity Data
Activity | Value |
---|---|
FLT3 Inhibition IC50 | 0.162 μM |
Antiproliferative GI50 | 0.299 μM |
Target Cell Line | MV4-11 (AML cells) |
Case Studies and Research Findings
- Aurora Kinase Inhibition :
-
Trypanosoma brucei Inhibition :
- Another research effort identified imidazo[4,5-b]pyridine derivatives as potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, a target for treating human African trypanosomiasis (HAT). The best compounds exhibited EC50 values in the low nanomolar range (39 nM and 22 nM), indicating their potential as lead compounds for HAT treatment .
Toxicology and Safety Profile
While detailed toxicological data specific to this compound is limited, general safety measures include avoiding ingestion and skin contact due to its classification as a hazardous substance .
Properties
IUPAC Name |
2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.ClH/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11;/h3,5,7,11,14H,2,4,6,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWWMMAMZAFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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